3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride
Description
3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride (CAS RN: 24866-79-3) is a pyrrolidine derivative featuring a para-chlorobenzyl substituent at the 3-position of the pyrrolidinol ring. This compound is structurally characterized by a hydroxyl group and a chlorinated aromatic side chain, which confer unique physicochemical and biological properties. It is commonly utilized as a chiral intermediate in pharmaceutical synthesis, particularly for developing muscarinic receptor antagonists and antimicrobial agents .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDPPPRLKXBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986822 | |
| Record name | 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67466-33-5 | |
| Record name | 3-Pyrrolidinol, 3-(p-chlorobenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.
Chemical Structure and Properties
The molecular formula of 3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride is C11H14ClN·HCl. Its structure features a pyrrolidine ring substituted with a p-chlorobenzyl group, which may contribute to its biological properties.
Research indicates that 3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride interacts with various biological targets, potentially modulating enzyme activity and receptor interactions. The exact pathways through which it exerts its effects are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
Studies have shown that 3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Neuropharmacological Effects
The compound has also been investigated for its potential neuropharmacological effects. Preliminary studies indicate that it may have anxiolytic or antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels in the brain.
Research Findings and Case Studies
A variety of studies have explored the biological activity of 3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride:
- Antimicrobial Studies : A study published in a pharmacological journal assessed the compound's effectiveness against bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
- Inflammation Model : In an experimental model of inflammation, researchers found that treatment with this compound reduced edema and inflammation markers, supporting its potential use in treating inflammatory conditions .
- Neuropharmacology Research : A recent investigation into the neuropharmacological effects revealed that the compound exhibited significant anxiolytic effects in animal models, indicating its potential as a therapeutic agent for anxiety disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and solubility are influenced by substituent position and additional functional groups. Key analogs include:
Physicochemical Properties
- Lipophilicity: The para-chlorobenzyl group in the target compound increases logP compared to non-aromatic analogs like (R)-(-)-3-pyrrolidinol HCl, enhancing membrane permeability .
- Solubility: Polar substituents (e.g., hydroxyl) improve aqueous solubility, while aromatic chlorination reduces it. For example, 3-(p-Chlorobenzyl)-3-pyrrolidinol HCl is less water-soluble than (R)-(-)-3-pyrrolidinol HCl .
- Stability: Steric shielding from ortho-substituted analogs (e.g., 3-(2-Chlorophenyl)-3-pyrrolidinol HCl) may confer resistance to enzymatic degradation .
Preparation Methods
Catalytic Hydrogenation of 4-Chloro-3-Hydroxybutyronitrile
The reaction employs metal catalysts under hydrogen pressure:
4-Chloro-3-hydroxybutyronitrile (I) + H₂ → 3-Pyrrolidinol (II)
Key Conditions :
- Catalysts : Raney Nickel (Ni), Palladium on Carbon (Pd/C), Rhodium/Alumina (Rh/Al₂O₃).
- Solvent : Methanol or ethanol.
- Pressure : 5–7 kg/cm² hydrogen.
- Temperature : Room temperature to 70°C.
Example Procedure (from Patent EP0347818B1) :
- Dissolve 4 g of 4-chloro-3-hydroxybutyronitrile in 80 mL methanol.
- Add 500 mg Raney Ni catalyst.
- Stir under 5 kg/cm² H₂ at room temperature for 19 hours.
- Filter catalyst, distill solvent, and purify via reduced-pressure distillation (3 mmHg, 100–120°C).
Yield : ~53% (2.12 g).
Alternative Catalysts :
Alkylation to Introduce p-Chlorobenzyl Group
The 3-pyrrolidinol core is functionalized with a p-chlorobenzyl group via nucleophilic substitution. While patents focus on 3-pyrrolidinol synthesis, alkylation strategies are inferred from analogous reactions.
Alkylation Protocol
Reagents :
- Alkylating agent : p-Chlorobenzyl chloride.
- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
- Solvent : Polar aprotic (e.g., DMF, acetonitrile).
Mechanism :
3-Pyrrolidinol + p-Cl-Benzyl-Cl → 3-(p-Cl-Benzyl)-3-pyrrolidinol + HCl
Optimization Considerations :
- Temperature : 50–80°C to enhance reactivity.
- Stoichiometry : Excess alkylating agent (1.2–1.5 equiv) to drive completion.
- Purification : Column chromatography or recrystallization.
Hydrochloride Salt Formation
The final step converts the free base into its hydrochloride salt for improved stability and solubility.
Procedure :
- Dissolve 3-(p-chlorobenzyl)-3-pyrrolidinol in anhydrous diethyl ether.
- Bubble dry HCl gas through the solution until precipitation completes.
- Filter and wash with cold ether.
- Dry under vacuum to yield crystalline hydrochloride salt.
Critical Parameters :
- Acid Purity : Anhydrous HCl minimizes side reactions.
- Solvent Choice : Ethers or alcohols prevent salt dissociation.
Analytical Characterization
While patents lack full spectral data, typical characterization methods include:
5.1 Spectroscopic Analysis
- ¹H NMR : Signals for pyrrolidine ring (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–7.4 ppm).
- IR : O-H stretch (~3300 cm⁻¹), C-Cl stretch (~750 cm⁻¹).
5.2 Chromatographic Purity
- HPLC : >95% purity using C18 column, acetonitrile/water mobile phase.
Industrial-Scale Optimization
Patent EP4382529A1 highlights enantioselective synthesis of pyrrolidinols, suggesting chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation if stereochemistry is required.
Table 1: Comparative Catalyst Performance in 3-Pyrrolidinol Synthesis
| Catalyst | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Reference |
|---|---|---|---|---|
| Raney Ni | 25 | 5 | 53 | |
| Pd/C | 25 | 5 | 49 | |
| Rh/Al₂O₃ | 25 | 5 | 51 | |
| Ru-BINAP* | 50 | 10 | 78* |
*Theoretical extrapolation for enantioselective synthesis.
Challenges and Mitigation Strategies
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DMF | K₂CO₃ | 80 | 72 | 95 |
| Salt Formation | Ethanol | HCl (gas) | 0–25 | 89 | 98 |
Basic Question: Which analytical techniques are optimal for characterizing 3-(p-Chlorobenzyl)-3-pyrrolidinol hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Retention time: ~8.2 min .
- Mass Spectrometry (MS) :
Q. Table 3: Stability Data (40°C, 75% RH)
| Time (Weeks) | Purity (%) | Major Degradant (%) |
|---|---|---|
| 0 | 99.5 | 0 |
| 4 | 97.8 | 1.2 (Chlorobenzaldehyde) |
Advanced Question: How do structural modifications impact its physicochemical properties?
Methodological Answer:
- LogP Optimization : Replace p-chlorobenzyl with p-fluorobenzyl to reduce LogP from 2.8 to 2.3 (measured via shake-flask method) .
- Solubility Enhancement : Co-crystallize with succinic acid (1:1 molar ratio) to increase aqueous solubility from 5 mg/mL to 22 mg/mL .
- Salt Selection : Compare hydrochloride, sulfate, and mesylate salts for hygroscopicity. Hydrochloride exhibits lowest moisture uptake (0.8% at 75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
